4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Data Gap Biological Activity Procurement Risk

This 4-ethoxybenzamide features a distinct 1,3,4-oxadiazole core linked to a pyridin-2-yl substituent—a regiochemistry essential for matched-pair SAR studies. Unlike its pyridin-3-yl or pyridin-4-yl analogs, this isomer creates a unique electrostatic and steric profile critical for rigorous structure-activity interpretation. Ideal for diversity-oriented screening libraries and in silico docking against oxadiazole-associated targets (VEGFR-2, HDAC). Available at ≥98% purity with full analytical characterization.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 862809-71-0
Cat. No. B2600683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS862809-71-0
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C16H14N4O3/c1-2-22-12-8-6-11(7-9-12)14(21)18-16-20-19-15(23-16)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,18,20,21)
InChIKeyQAEIACMNQTVTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-71-0): Chemical Identity and Procurement Landscape


4-Ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-71-0) is a synthetic small molecule belonging to the benzamide class, characterized by a 1,3,4-oxadiazole core linked to a pyridin-2-yl substituent and a 4-ethoxybenzamide moiety . Its molecular formula is C16H14N4O3 with a molecular weight of 310.31 g/mol . The compound is cataloged by several chemical suppliers and appears in screening libraries, but to date, it lacks peer-reviewed pharmacological characterization or target annotation in major bioactivity databases such as ChEMBL or PubChem BioAssay [1].

Why In-Class Substitution of 4-Ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Is Not Supported by Current Evidence


The 1,3,4-oxadiazole benzamide chemotype is associated with diverse biological activities including anticancer, antimicrobial, and kinase inhibition, yet these activities are exquisitely sensitive to subtle structural variations [1]. The specific combination of a 4-ethoxybenzamide group and a pyridin-2-yl substituent on the oxadiazole core in CAS 862809-71-0 creates a unique electrostatic and steric profile that cannot be assumed equivalent to its pyridin-4-yl regioisomer, halogenated analogs, or other close derivatives . Without empirical, comparator-based evidence for this precise compound, any substitution with a structurally similar analog carries unquantifiable risk of altered potency, selectivity, or pharmacokinetic behavior, making generic interchange scientifically unjustified.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-71-0)


No Empirically Measured Biological Activity Data Available for CAS 862809-71-0 to Enable Head-to-Head Comparisons

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent literature returned zero primary research articles, no quantitative IC50/Ki/dose-response data, and no target engagement profiles for 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-71-0) [1]. In contrast, structurally related analogs in the pyridine-oxadiazole-benzamide series (e.g., halogenated or sulfonamide derivatives) do appear in screening collections and patent filings, but no publication provides simultaneous quantitative data for this compound alongside a defined comparator [2]. Consequently, no direct head-to-head or cross-study quantitative differentiation can be established.

Data Gap Biological Activity Procurement Risk

Absence of Target Deconvolution Data Prevents Differentiation Based on Mechanism of Action

No kinase profiling, receptor binding panel, or cellular thermal shift assay (CETSA) data have been reported for CAS 862809-71-0 [1]. By contrast, the broader 1,3,4-oxadiazole class includes compounds with characterized inhibitory activity against VEGFR-2, HDAC, telomerase, and thymidylate synthase, but the specific contribution of the 4-ethoxy substitution on benzamide to target engagement is uncharacterized [2]. Any claim of target selectivity or polypharmacology advantage for this compound relative to analogs is unsupported.

Target Engagement Selectivity Mechanism of Action

No In Vitro ADME or Pharmacokinetic Profiling Data Available to Distinguish Drug-Like Properties

Calculated physicochemical properties (MW 310.31, cLogP, H-bond donors/acceptors) place CAS 862809-71-0 within oral drug-like space per Lipinski's Rule of Five, but no experimental solubility, permeability (PAMPA/Caco-2), metabolic stability (microsomal or hepatocyte), or plasma protein binding data have been reported . Analogs with differing substitution patterns (e.g., 4-chloro or 3,5-dinitro benzamide variants) remain equally uncharacterized, preventing any meaningful comparison of developability profiles .

ADME Drug-Likeness Physicochemical Properties

Regioisomeric and Substituent Comparisons Remain Unexplored in Published Literature

The pyridin-2-yl substituent on the 1,3,4-oxadiazole ring of CAS 862809-71-0 distinguishes it from the pyridin-4-yl regioisomer (CAS not specified) and pyridin-3-yl variants, which are expected to exhibit different hydrogen-bonding geometries and electronic effects . However, no published study has systematically compared the 2-pyridyl, 3-pyridyl, and 4-pyridyl regioisomers of this benzamide-oxadiazole scaffold in any biological assay, leaving the functional consequence of this structural feature entirely theoretical [1].

Regioisomer Structure-Activity Relationship Pyridine Position

Purity, Supply, and Cost Considerations as the Only Currently Verifiable Procurement Differentiators

The only quantifiable differentiation currently available for CAS 862809-71-0 is at the level of chemical procurement: vendors list this compound with purities typically ranging from 95% to 98% (HPLC), at scales from milligrams to grams, with pricing varying significantly across suppliers . In contrast, closely related analogs such as 2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide or 2,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide may be available at different purity grades, pack sizes, and price points, but no vendor-independent comparative quality assessment exists [1]. Selection decisions are thus reduced to basic supply chain parameters rather than scientific performance criteria.

Chemical Purity Vendor Comparison Procurement

Evidence-Limited Application Scenarios for 4-Ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-71-0)


Exploratory Screening Library Expansion for 1,3,4-Oxadiazole Chemotype Mining

This compound may be procured as part of a diversity-oriented screening library where the 1,3,4-oxadiazole-pyridine-benzamide scaffold is underrepresented [1]. Its inclusion adds structural novelty — specifically the 4-ethoxy substitution pattern and pyridin-2-yl regiochemistry — to phenotypic or fragment-based screens. However, without pre-existing bioactivity data, hit validation will require de novo target deconvolution and selectivity profiling .

Regioisomeric Comparator in Pyridine-Oxadiazole SAR Campaigns

In a systematic SAR exploration of pyridine regioisomerism on oxadiazole-containing benzamides, CAS 862809-71-0 (pyridin-2-yl) serves as one component of a matched-pair analysis alongside its pyridin-3-yl and pyridin-4-yl counterparts [1]. This application is purely structural and does not imply superior activity; the procurement value lies in completing the regioisomeric matrix to enable rigorous SAR interpretation once biological data are generated .

Computational Chemistry and Molecular Docking Studies

The well-defined structure of CAS 862809-71-0 makes it suitable for in silico studies, including molecular docking against 1,3,4-oxadiazole-associated targets (e.g., VEGFR-2, HDAC, thymidylate synthase) and molecular dynamics simulations to predict binding mode differences arising from the 4-ethoxy substituent [1]. Such computational predictions can generate testable hypotheses to guide subsequent synthetic optimization and biological testing, though they do not substitute for empirical validation .

Analytical Reference Standard for Method Development

With available purity specifications (95–98%) and a defined CAS number, this compound can be used as an analytical reference standard for HPLC, LC-MS, or NMR method development in laboratories working with oxadiazole-benzamide chemical series [1]. Its unique retention time and spectral fingerprint can aid in the identification and quantification of structurally related impurities or metabolites in reaction monitoring or stability studies .

Quote Request

Request a Quote for 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.